molecular formula C7H5BrFNO3 B1383920 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene CAS No. 1805501-88-5

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene

Cat. No. B1383920
M. Wt: 250.02 g/mol
InChI Key: ZUWBPHOJFJKESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 . It has a molecular weight of 250.02 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .


Physical And Chemical Properties Analysis

The boiling point of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene is predicted to be 295.6±35.0 °C, and its density is predicted to be 1.716±0.06 g/cm3 .

Scientific Research Applications

Electronic Structure and Surface Engineering

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene and similar benzene derivatives have been studied for their electronic properties and applications in surface engineering. For instance, Hunger et al. (2006) investigated the properties of Si(111) surfaces grafted with benzene derivatives such as nitro-, bromo-, and methoxybenzene. The study utilized techniques like ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). This research suggests potential applications in silicon surface engineering, where the electronic properties of silicon can be modified by grafting with specific benzene derivatives (Hunger et al., 2006).

Analytical and Structural Chemistry

In analytical and structural chemistry, compounds related to 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene have been synthesized and characterized for various purposes. Sweeney et al. (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, which was characterized by methods like X-ray crystallography, NMR, and FT-IR, indicating potential applications in structural determination and material characterization (Sweeney et al., 2018).

Photofragment Translational Spectroscopy

Photofragment translational spectroscopy studies have been conducted on related compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. Gu et al. (2001) explored the photodissociation of these compounds at 266 nm, providing insights into the energy distribution and reaction mechanisms that could be relevant for understanding the behavior of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene under similar conditions (Gu et al., 2001).

Electrosynthesis and Reaction Studies

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene may also find applications in electrosynthesis and reaction mechanism studies. For example, Ernst et al. (2013) investigated the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid, revealing new insights into the reactivity of radical anions. Such studies can provide a basis for understanding and manipulating the reactivity of similar compounds (Ernst et al., 2013).

Spectroscopic Analysis and Molecular Modeling

Molecular modeling and spectroscopic analysis are other important applications. Mahadevan et al. (2011) conducted FT-IR, FT-Raman, and UV spectroscopic investigations on 1-bromo-3-fluorobenzene, utilizing DFT calculations to understand the molecular geometry and vibrational frequencies. Studies like these can be instrumental in understanding the electronic and structural properties of 1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene (Mahadevan et al., 2011).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 safety symbol, with hazard statements H302, H315, H320, and H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

1-bromo-4-fluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBPHOJFJKESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-3-methoxy-2-nitrobenzene

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